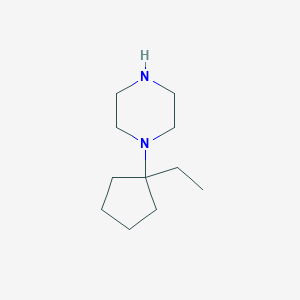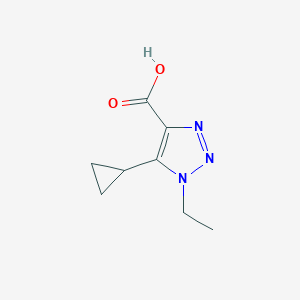
5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a highly efficient and selective method for the synthesis of 1,2,3-triazoles .
Industrial Production Methods
In an industrial setting, the production of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .
化学反応の分析
Types of Reactions
5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles.
Substitution: The carboxylic acid group can be substituted with various nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and carbodiimides are employed for esterification and amidation reactions.
Major Products
科学的研究の応用
5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions . The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological activities .
類似化合物との比較
Similar Compounds
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Compared to similar compounds, 5-cyclopropyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique cyclopropyl and ethyl substituents, which enhance its biological activity and selectivity. These structural features make it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
5-cyclopropyl-1-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-2-11-7(5-3-4-5)6(8(12)13)9-10-11/h5H,2-4H2,1H3,(H,12,13) |
InChIキー |
VUKKGWUNXGMINQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(N=N1)C(=O)O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


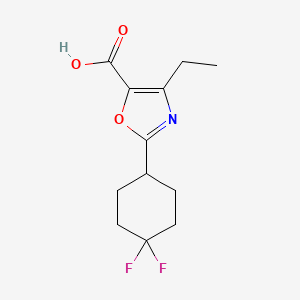


![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)


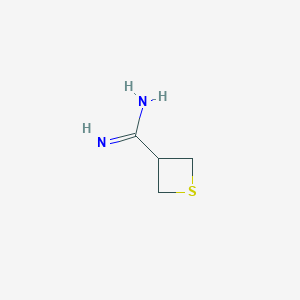
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
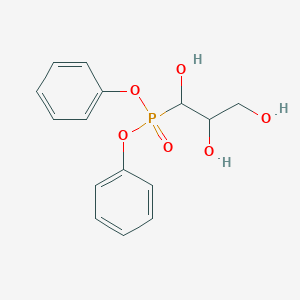
methanol](/img/structure/B13203319.png)
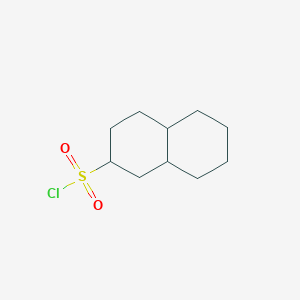
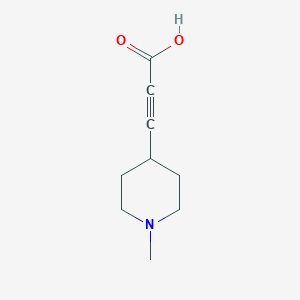
![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
